molecular formula C14H12N2O5 B2780090 2-(2-hydroxy-4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 774189-08-1

2-(2-hydroxy-4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2780090
CAS No.: 774189-08-1
M. Wt: 288.259
InChI Key: LGUKSUMQFBALJX-UHFFFAOYSA-N
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Description

2-(2-hydroxy-4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C14H12N2O5 and its molecular weight is 288.259. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

New Derivatives Synthesis : A study detailed the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene. Through epoxidation and subsequent reactions, various derivatives including amino and triazole derivatives were synthesized, highlighting the compound's versatility in chemical synthesis (A. Tan et al., 2016).

Structural and Theoretical Studies : Research on novel norcantharidine derivatives, including a study on conditional isomorphism, indicated the importance of noncovalent interactions in determining molecular packing modes in crystals. This structural insight could inform the design of new derivatives with specified structures (X. Tan et al., 2020).

Polysubstituted Analogues : The preparation of new polysubstituted isoindole-1,3-diones from specific derivatives was described, showcasing the compound's adaptability in creating structurally diverse analogues (A. Tan et al., 2014).

Reactivity and Applications

N-Aminoimides Synthesis : Research on synthesizing new N-aminoimides reveals the chemical reactivity and potential applications of these compounds in various fields. This synthesis highlights the structural diversity achievable with the base compound (M. Struga et al., 2007).

Microwave-Assisted Reaction : A study demonstrated the efficient synthesis of N-(Arylaminomethyl)-phthalimides via conventional and microwave-assisted reactions, underscoring the compound's suitability for rapid synthesis techniques (V. L. Sena et al., 2007).

Reductive Heck Reactions : The potential for C–C coupling in reductive Heck reactions was explored, providing insights into the compound's utility in complex synthetic pathways (Muge Atbakar et al., 2016).

Properties

IUPAC Name

2-(2-hydroxy-4-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c17-12-7-8(16(20)21)5-6-11(12)15-13(18)9-3-1-2-4-10(9)14(15)19/h1-2,5-7,9-10,17H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUKSUMQFBALJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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